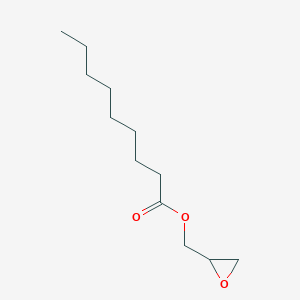
(Oxiran-2-yl)methyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid oxiranylmethyl ester, also known as nonanoic acid glycidyl ester, is an organic compound with the molecular formula C12H22O3. It is a derivative of nonanoic acid, a nine-carbon fatty acid, and is characterized by the presence of an oxiranylmethyl (glycidyl) group. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoic acid oxiranylmethyl ester can be synthesized through the esterification of nonanoic acid with glycidol. The reaction typically involves heating nonanoic acid and glycidol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of nonanoic acid oxiranylmethyl ester often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid oxiranylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The oxiranylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxiranylmethyl group under basic conditions.
Major Products
The major products formed from these reactions include nonanoic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nonanoic acid oxiranylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug delivery systems.
Wirkmechanismus
The mechanism by which nonanoic acid oxiranylmethyl ester exerts its effects involves the interaction of the oxiranylmethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function and activity. The compound’s ability to undergo nucleophilic substitution reactions makes it a valuable tool in modifying biomolecules and studying their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nonanoate: An ester of nonanoic acid with methanol, used as a flavoring agent and in the production of fragrances.
Ethyl nonanoate: An ester of nonanoic acid with ethanol, also used in fragrances and as a solvent.
Nonyl acetate: An ester of nonanoic acid with acetic acid, used in the production of perfumes and as a flavoring agent.
Uniqueness
Nonanoic acid oxiranylmethyl ester is unique due to the presence of the oxiranylmethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
50611-85-3 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl nonanoate |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-12(13)15-10-11-9-14-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
DJTYNOVDSWHTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


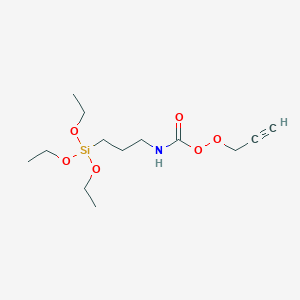
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)
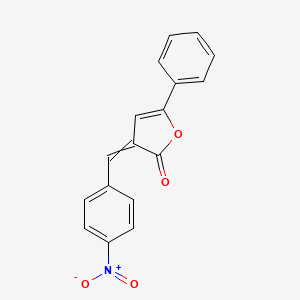
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13804535.png)
![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/structure/B13804546.png)
![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)
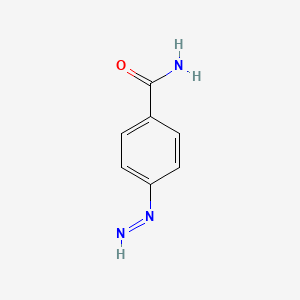
![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
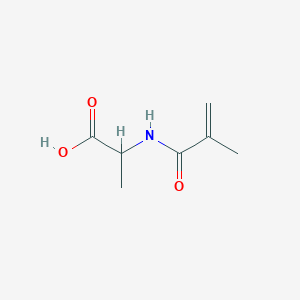
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
